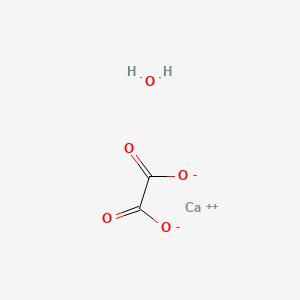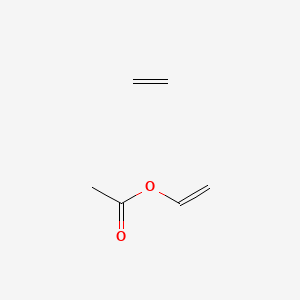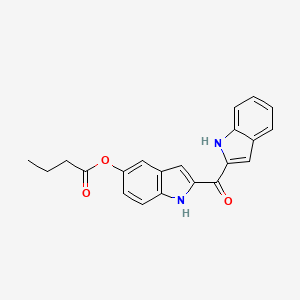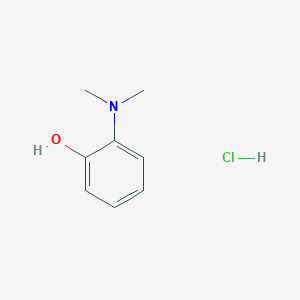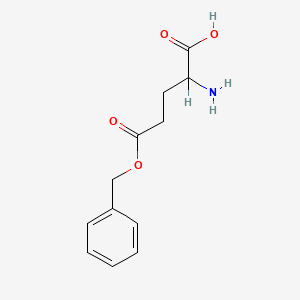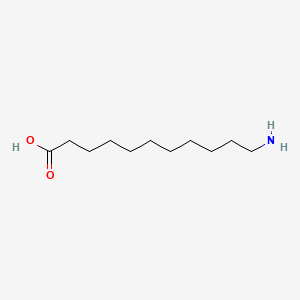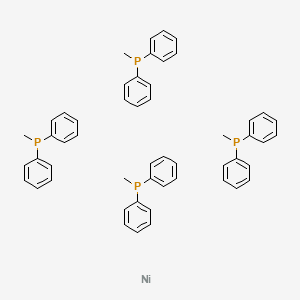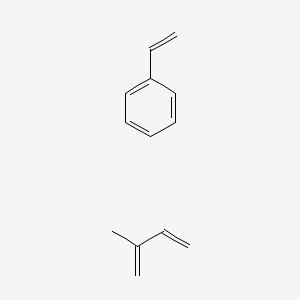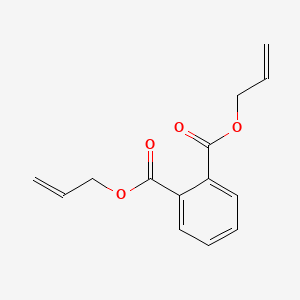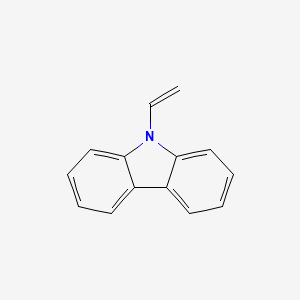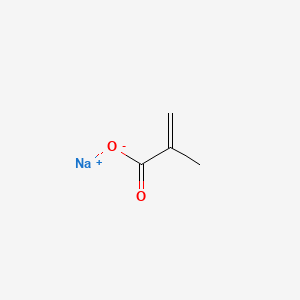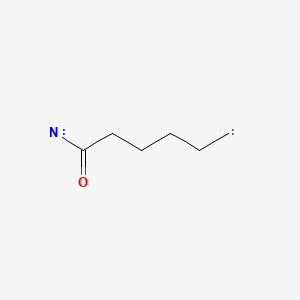
Policapram
Descripción general
Descripción
Policapram, also known as polyamide 6 or nylon 6, is a synthetic polymer widely used in various industries due to its excellent mechanical properties, chemical resistance, and versatility. It is a type of polyamide made from the monomer epsilon-caprolactam. This compound is known for its high tensile strength, elasticity, and resistance to abrasion and chemicals, making it suitable for applications in textiles, automotive parts, and engineering plastics .
Mecanismo De Acción
Target of Action
Policapram, also known as Teropavimab , is a drug under investigation It’s crucial to note that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce cellular action .
Mode of Action
Generally, a drug molecule requires affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists . The effect of a drug at varying dose ranges is studied by plotting a dose-response curve .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment . They represent the drug’s disposition process by the body and are determined by its structure . Measuring the ADME properties of a drug can provide an essential value for predicting its bioavailability .
Result of Action
It’s important to note that the effects of a drug at the molecular and cellular level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Action Environment
Análisis Bioquímico
Biochemical Properties
Policapram plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as lipases and proteases, which can degrade the polymer into its monomeric units. These interactions are crucial for the biodegradation and recycling of this compound in biological systems. Additionally, this compound can bind to proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their stability and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell adhesion, proliferation, and differentiation. For instance, this compound scaffolds are used in tissue engineering to support the growth and differentiation of stem cells into specific cell types. The polymer can also impact cell signaling pathways, gene expression, and cellular metabolism by providing a conducive environment for cell growth and function . This compound’s biocompatibility and ability to support cell growth make it a valuable material in regenerative medicine.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, affecting biochemical pathways and cellular processes. This compound can also influence gene expression by providing a scaffold for the attachment of transcription factors and other regulatory proteins . These molecular interactions are essential for the polymer’s role in biomedical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under physiological conditions, but it can degrade over time through hydrolysis and enzymatic action. This degradation can lead to changes in the polymer’s mechanical properties and its ability to support cell growth and function. Long-term studies have shown that this compound can maintain its biocompatibility and support cellular function for extended periods, making it suitable for long-term biomedical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxic effects, such as inflammation and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation and recycling in biological systems. Enzymes such as lipases and proteases play a crucial role in breaking down this compound into its monomeric units, which can then be further metabolized by cellular pathways. The polymer’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the use of this compound in biomedical applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through endocytosis and distributed within the cytoplasm and other cellular compartments. This compound can also interact with transporters and binding proteins, affecting its localization and accumulation within cells . These transport and distribution properties are crucial for the polymer’s effectiveness in drug delivery and tissue engineering applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The polymer can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. These localization signals ensure that this compound exerts its effects in the desired cellular context, enhancing its effectiveness in biomedical applications . Understanding the subcellular localization of this compound is essential for optimizing its use in various therapeutic and diagnostic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Policapram is primarily synthesized through the ring-opening polymerization of epsilon-caprolactam. The process involves heating epsilon-caprolactam in the presence of a catalyst, typically an acid or base, to initiate the polymerization reaction. The reaction conditions include temperatures ranging from 250°C to 270°C and pressures of 1 to 2 atmospheres. The polymerization can be carried out in bulk or in solution, with bulk polymerization being the most common method due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous polymerization of epsilon-caprolactam in a reactor. The process includes the following steps:
Melting and Prepolymerization: Epsilon-caprolactam is melted and partially polymerized in a prepolymerization reactor.
Polymerization: The prepolymer is then transferred to a polymerization reactor, where the polymerization is completed under controlled temperature and pressure conditions.
Extrusion and Pelletizing: The molten polymer is extruded through a die to form strands, which are then cooled and cut into pellets for further processing.
Análisis De Reacciones Químicas
Types of Reactions
Policapram undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water and acids or bases, leading to the breakdown of the polymer chains into smaller fragments.
Oxidation: Exposure to strong oxidizing agents can cause the oxidation of the polymer, resulting in changes to its mechanical properties.
Thermal Degradation: At elevated temperatures, this compound can undergo thermal degradation, leading to the formation of volatile compounds and a decrease in molecular weight.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, hydrochloric acid, and sodium hydroxide. The reaction is typically carried out at elevated temperatures (above 100°C) to accelerate the hydrolysis process.
Oxidation: Strong oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to prevent excessive degradation.
Thermal Degradation: Thermal degradation occurs at temperatures above 300°C in the absence of oxygen to minimize oxidative degradation.
Major Products Formed
Hydrolysis: The major products of hydrolysis are epsilon-caprolactam and oligomers of polyamide 6.
Oxidation: Oxidation can lead to the formation of carbonyl and carboxyl groups along the polymer chain.
Thermal Degradation: Thermal degradation produces volatile compounds such as ammonia, carbon dioxide, and various hydrocarbons.
Aplicaciones Científicas De Investigación
Policapram has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model polymer for studying polymerization kinetics, degradation mechanisms, and the effects of additives on polymer properties.
Biology: In biomedical research, this compound is used to develop biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Medicine: this compound-based materials are used in the production of surgical sutures, implants, and prosthetic devices due to their biocompatibility and mechanical strength.
Industry: this compound is extensively used in the textile industry for the production of fibers, fabrics, and carpets.
Comparación Con Compuestos Similares
Policapram is often compared with other polyamides, such as polyamide 6,6 (nylon 6,6) and polyamide 12 (nylon 12). While all these polyamides share similar properties, there are some key differences:
Polyamide 6,6: Polyamide 6,6 has higher melting and glass transition temperatures compared to this compound, making it more suitable for high-temperature applications. it is more difficult to process and has lower moisture absorption.
Polyamide 12: Polyamide 12 has lower density and moisture absorption than this compound, making it ideal for applications requiring lightweight and moisture-resistant materials.
List of Similar Compounds
- Polyamide 6,6 (nylon 6,6)
- Polyamide 12 (nylon 12)
- Polyamide 11 (nylon 11)
- Polyamide 6,10 (nylon 6,10)
- Polyamide 6,12 (nylon 6,12)
Propiedades
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


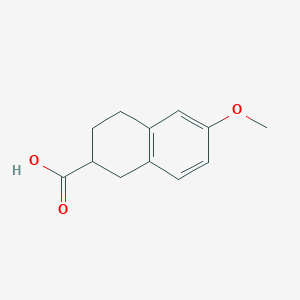
![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)
